molecular formula C11H16N2O B14834640 5-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine

5-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine

Cat. No.: B14834640
M. Wt: 192.26 g/mol
InChI Key: QAEAQCVENNOGBI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with three methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-cyclopropyloxy-N,N,6-trimethylpyridin-2-amine

InChI

InChI=1S/C11H16N2O/c1-8-10(14-9-4-5-9)6-7-11(12-8)13(2)3/h6-7,9H,4-5H2,1-3H3

InChI Key

QAEAQCVENNOGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)OC2CC2

Origin of Product

United States

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